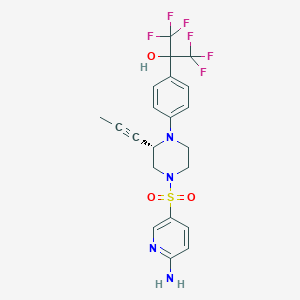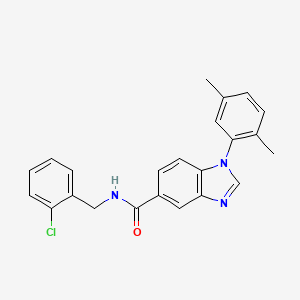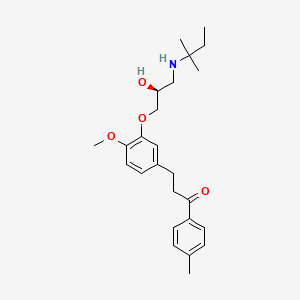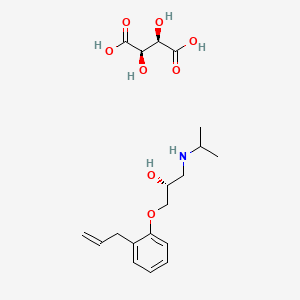
AMG-3969
Overview
Description
AMG-3969 is a potent disruptor of the interaction between glucokinase and glucokinase regulatory protein. This compound has shown significant potential in the regulation of glucose metabolism, making it a promising candidate for the treatment of metabolic diseases such as diabetes mellitus .
Mechanism of Action
Target of Action
The primary target of this compound is the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP) . Glucokinase is a glucose-metabolizing enzyme, and its activity is regulated by the glucokinase regulatory protein .
Mode of Action
The compound acts as a potent disruptor of the glucokinase-glucokinase regulatory protein interaction . It exhibits potent cellular activity, effectively reversing the inhibitory effect of GKRP on GK activity . This results in the promotion of GK translocation .
Biochemical Pathways
The disruption of the GK-GKRP interaction affects the metabolic pathway of glucose. Glucokinase plays a crucial role in the regulation of carbohydrate metabolism . By promoting the activity of glucokinase, the compound enhances carbohydrate metabolism .
Pharmacokinetics
The compound has good in vivo pharmacokinetic properties . It demonstrates significant reductions in blood glucose levels in a dose-dependent manner .
Result of Action
The compound’s action results in a robust pharmacodynamic response, as well as statistically significant dose-dependent reductions in fed blood glucose levels . It demonstrates dose-dependent efficacy in three models of diabetes: diet-induced obese (DIO), ob/ob, and db/db mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG-3969 involves an asymmetric synthesis of the 2-alkynyl piperazine core via a base-promoted isomerization. The aminopyridinesulfonamide component is synthesized through a revised approach that improves the safety profile . The detailed synthetic route includes the following steps:
Formation of the 2-alkynyl piperazine core: This step involves the isomerization of a precursor compound under basic conditions.
Synthesis of aminopyridinesulfonamide: This step involves the reaction of aminopyridine with sulfonyl chloride under controlled conditions to form the sulfonamide.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route as described above but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
AMG-3969 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and piperazine moieties .
Common Reagents and Conditions
Substitution Reactions: Common reagents include sulfonyl chlorides and bases such as sodium hydroxide or potassium carbonate.
Reaction Conditions: These reactions are typically carried out under mild to moderate temperatures and in the presence of a suitable solvent such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
Chemistry: Used as a tool compound to study the interaction between glucokinase and glucokinase regulatory protein.
Biology: Investigated for its role in glucose metabolism and its potential to modulate blood glucose levels.
Medicine: Explored as a therapeutic agent for the treatment of type II diabetes mellitus.
Industry: Potentially used in the development of new drugs targeting metabolic diseases.
Comparison with Similar Compounds
Similar Compounds
AMG-1694: Another glucokinase-glucokinase regulatory protein disruptor with similar properties but higher metabolic turnover.
Glucokinase Activators: Compounds that directly activate glucokinase but may pose a higher risk of hypoglycemia.
Uniqueness of AMG-3969
This compound is unique in its ability to selectively lower blood glucose levels in diabetic models without affecting normoglycemic animals. This selective action reduces the risk of hypoglycemia, making it a safer alternative compared to direct glucokinase activators .
Properties
IUPAC Name |
2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFKNECWLVONIH-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol (AMG-3969) and how does it affect blood glucose levels?
A1: this compound acts as a glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor. [, ] GK is an enzyme primarily found in the liver and pancreas that plays a crucial role in glucose homeostasis. GKRP, on the other hand, binds to and inhibits GK activity. By disrupting the interaction between GK and GKRP, this compound promotes the release of GK from the complex and increases its translocation to the cytosol. [] This leads to enhanced GK activity and subsequently promotes glucose uptake and metabolism, resulting in a reduction of blood glucose levels. [, ]
Q2: What are the key structural features of this compound that contribute to its activity as a GK-GKRP disruptor?
A2: Structure-activity relationship (SAR) studies have identified several crucial features in this compound responsible for its potency. The aryl carbinol group, particularly the hexafluoropropan-2-ol moiety, plays a significant role in binding to GKRP. [] Modifications to this region, such as the introduction of sulfoximine and pyridinyl derivatives, were explored to optimize the compound's potency and pharmacokinetic properties. [] Additionally, the 2-alkynyl piperazine core, synthesized through a base-promoted isomerization, is another critical structural component. []
Q3: How effective was this compound in preclinical animal models of diabetes?
A3: In preclinical studies using diabetic db/db mice, this compound demonstrated significant glucose-lowering effects. Oral administration of the compound resulted in robust pharmacodynamic responses, including enhanced GK translocation and dose-dependent reductions in fed blood glucose levels. [] Notably, this compound achieved statistically significant reductions in blood glucose, with a maximum reduction of 58% observed in these studies. []
Q4: What were the limitations of earlier GK-GKRP disruptors, and how does this compound overcome these challenges?
A4: Initial GK-GKRP disruptors faced challenges related to high metabolic turnover, limiting their therapeutic potential. [] this compound was designed based on structure-based drug design principles and metabolite identification studies, leading to improved metabolic stability compared to its predecessors. [] This enhanced stability translated into a more favorable pharmacokinetic profile, making this compound a more promising candidate for further development.
Q5: Are there any known crystal structures available that provide insights into the binding mode of this compound with GKRP?
A5: Yes, X-ray crystallography studies have been conducted to elucidate the binding interactions of this compound with GKRP. [] The crystal structure of human GKRP complexed with this compound and the activator glucose-6-phosphate (S6P) provides detailed insights into the binding mode and interactions at the atomic level. [] These structural data are crucial for understanding the molecular basis of GK-GKRP disruption by this compound and for guiding further drug discovery efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)










